6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
Overview
Description
6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester, commonly known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate, an important neurotransmitter, in the brain. In
Scientific Research Applications
Natural and Synthetic Bioactive Compounds
Compounds containing tertiary butyl groups or analogs of carboxylic acids, like the one , have been extensively researched for their bioactive properties. Dembitsky (2006) discusses over 260 naturally occurring and 47 synthesized neo fatty acids, neo alkanes, and their derivatives, demonstrating diverse biological activities. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Moreover, they have applications in cosmetic, agronomic, and pharmaceutical industries, highlighting their broad utility and potential for innovation in related fields (Dembitsky, 2006).
Anticancer Agents
The study of cinnamic acid derivatives, which share a commonality in chemical functionality with the subject compound, reveals their significant potential as anticancer agents. De et al. (2011) review the synthesis and biological evaluation of cinnamic acid derivatives, emphasizing their underutilized anticancer potentials despite a rich medicinal tradition. This suggests a pathway for research into similar compounds, including the one , for their potential anticancer applications (De, Baltas, & Bedos-Belval, 2011).
Environmental and Analytical Chemistry
Research on phthalate esters, which are structurally related to carboxylic acid derivatives, offers insights into environmental science and analytical chemistry applications. Harunarashid et al. (2017) review the analysis of phthalate esters in food and packaging, discussing methodologies that could be applicable to studying compounds like "6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester" in environmental samples (Harunarashid, Lim, & Harunsani, 2017).
Antioxidants and Industrial Applications
The review by Liu and Mabury (2020) on synthetic phenolic antioxidants outlines the environmental occurrence, human exposure, and toxicity of such compounds, providing a comprehensive overview of their impacts. This research underlines the importance of understanding both the beneficial uses and potential environmental and health risks associated with synthetic compounds, including antioxidants and related chemical structures (Liu & Mabury, 2020).
properties
IUPAC Name |
tert-butyl 1-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-9-18(12-20)14(11-19-15(18)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEASONALBKLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-9-phenyl-2,7-diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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